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Compound of Interest |

Formamidine, 1,1'-dithiodi-,

dihydrochloride

Compound Name:

CAS No.: 14807-75-1

\ J

Abstract

Formamidine disulfide dihydrochloride (FDD), also known as

-dithiobis(formamidine) dihydrochloride, is a versatile but labile sulfur-nitrogen reagent. It
serves as a critical electrophilic sulfur source in the synthesis of thiazole heterocycles and as a
reversible thiol-blocking agent in protein chemistry. This guide provides validated protocols for
handling FDD, mitigating its hydrolytic instability, and deploying it effectively in drug discovery
workflows.

Part 1: Chemical Handling & Stability (The "Dry"
Rule)

FDD (

) is the oxidized dimer of thiourea. Its utility is often compromised by its susceptibility to
hydrolysis. Unlike standard reagents, FDD exists in a precarious equilibrium; in the presence of
moisture or base, it disproportionates back to thiourea and elemental sulfur.

Physical Properties & Storage
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Property Specification Critical Note
CAS Number 14807-75-1
MW 223.15 g/mol

Yellowing indicates

Appearance White/Off-white crystals decomposition (Sulfur
formation).
B ) Hydrolyzes in water over time.
Solubility Water (High), EtOH (Moderate)

Prepare fresh.

Decomposition releases toxic

Melting Point 175-179 °C (dec) fumes (

).

) Hygroscopic. Store under
Storage 2-8 °C, Desiccated ) ) ]
Argon/Nitrogen if possible.

Stability Mechanism

Understanding the degradation pathway is essential for troubleshooting low yields.
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Figure 1: The degradation pathway of FDD. High pH or moisture accelerates the breakdown
into thiourea and sulfur.

Part 2: Application A - Organic Synthesis (Thiazole
Scaffolds)

In drug development, FDD is utilized to synthesize 2-aminothiazoles, a privileged scaffold in
kinase inhibitors. While the classic Hantzsch synthesis uses thiourea and

-haloketones, using FDD allows for oxidative cyclization of ketones without pre-halogenation,
or acts as a cleaner "activated" thiourea equivalent.

Protocol: Oxidative Cyclization of Ketones

Target: Synthesis of 2-amino-4-substituted thiazoles. Mechanism: FDD acts as an electrophilic
disulfide source, reacting with the enol form of the ketone.

Reagents:

Substrate: Acetophenone (or derivative) (1.0 equiv)

Reagent: FDD (1.1 equiv)

Oxidant/Catalyst: lodine (

) (0.1 equiv) - Optional, promotes enolization

Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Workflow:

Activation: Dissolve FDD (1.1 equiv) in Ethanol. Note: If the solution turns cloudy yellow
immediately, the reagent is wet. Recrystallize from 2N HCI.

Addition: Add the ketone substrate (1.0 equiv) to the reaction vessel.

Catalysis: Add catalytic lodine (10 mol%).

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4—6 hours.
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o Observation: The solution should transition from clear to slightly amber. Darkening
indicates iodine release or decomposition.

e Quench: Cool to room temperature. Neutralize with aqueous
until pH ~8.

o Why? The thiazole forms as a hydroiodide/hydrochloride salt. Base liberates the free
amine.

« |solation: The 2-aminothiazole product will precipitate. Filter and wash with cold water.

 Purification: Recrystallize from hot ethanol.

Part 3: Application B - Protein Thiol Modification
(Reversible Blocking)

FDD is a powerful tool for studying cysteine reactivity. It reacts with protein thiols (

) via thiol-disulfide exchange to form a mixed disulfide (
).

Key Advantage: Unlike iodoacetamide (irreversible alkylation), the FDD modification can be
reversed using DTT or TCEP, allowing for "catch-and-release"” enrichment strategies.

Protocol: Reversible Cysteine Blocking

Buffer Constraint: FDD is unstable at neutral/basic pH. The reaction must be performed in
acidic-to-neutral conditions (pH 4.0-6.0) or with a large excess of reagent to outcompete
hydrolysis.

Reagents:
e Protein Sample (1 mg/mL in Acetate Buffer, pH 5.0)
e FDD Stock Solution (100 mM in 10 mM HCI) - Prepare immediately before use.

e Quenching Buffer: 1M Tris-HCI, pH 8.0 (for stopping reaction) or Acetone (for precipitation).
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Step-by-Step Workflow:

Preparation: Adjust protein sample to pH 5.0 using Sodium Acetate buffer.

o Scientific Rationale: At pH 5.0, the hydrolysis of FDD is slow, but the formamidine group
activates the disulfide enough to react with the small population of thiolate anions or via
direct nucleophilic attack.

Reaction: Add FDD to a final concentration of 5-10 mM (approx. 10-50x molar excess over
protein thiols).

Incubation: Incubate at 4°C for 30—60 minutes.
o Note: Do not heat. Heat accelerates FDD degradation.

Cleanup: Remove excess FDD and by-product (thiourea) via Desalting Column (Zeba Spin)
or Dialysis against pH 5.0 buffer.

o Warning: Do not dialyze into high pH buffer yet; the mixed disulfide is stable, but high pH
may promote disulfide scrambling.

Validation (Ellman's Assay): Take an aliquot of the modified protein. React with DTNB
(Ellman's Reagent).

o Expected Result: Zero absorbance at 412 nm (indicating all free thiols are blocked).

Reversal (Optional): To regenerate free thiols, incubate with 50 mM DTT for 30 mins at pH
8.0.

Mechanism of Action
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Figure 2: The reversible blocking of protein thiols. The protein thiol attacks the FDD disulfide
bond, releasing thiourea and forming a mixed disulfide.

Part 4: Analytical Validation

How do you ensure the FDD reaction worked?
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Method Observation Notes

Standard for quantifying free
thiols. If Abs > 0 after FDD

Ellman's Assay Loss of Absorbance (412 nm) o
treatment, reaction is
incomplete.

The addition of

Mass Spectrometry Mass Shift (+74 Da) adds +74.02 Da to the parent
protein mass.

The formamidine group is
cationic. The modified
peptide/protein will likely elute

RP-HPLC Retention Time Shift earlier (more polar) or later
depending on the column
chemistry and ion-pairing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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